
2,7,12,17-Tetra-tert-butyl-5,10,15,20-tetraaza-21H,23H-porphin
Übersicht
Beschreibung
2,7,12,17-Tetra-tert-butyl-5,10,15,20-tetraaza-21H,23H-porphine is a member of the porphyrin family, known for its unique structural and electronic properties.
Wissenschaftliche Forschungsanwendungen
2,7,12,17-Tetra-tert-butyl-5,10,15,20-tetraaza-21H,23H-porphine has a wide range of scientific research applications:
Vorbereitungsmethoden
One common method involves the use of thermal evaporation to prepare thin films of the compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Analyse Chemischer Reaktionen
2,7,12,17-Tetra-tert-butyl-5,10,15,20-tetraaza-21H,23H-porphine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong acids, bases, and oxidizing agents. For instance, the compound can be oxidized to form different oxidation states, which are useful in various catalytic processes . The major products formed from these reactions depend on the specific conditions and reagents used.
Wirkmechanismus
The mechanism of action of 2,7,12,17-Tetra-tert-butyl-5,10,15,20-tetraaza-21H,23H-porphine involves its ability to interact with various molecular targets through its electronic structure. The compound’s porphyrin ring allows it to participate in electron transfer processes, making it effective in catalytic and photodynamic applications . The molecular targets and pathways involved include interactions with cellular components in photodynamic therapy, leading to the generation of reactive oxygen species that can induce cell death .
Vergleich Mit ähnlichen Verbindungen
2,7,12,17-Tetra-tert-butyl-5,10,15,20-tetraaza-21H,23H-porphine is unique due to its specific tert-butyl substitutions, which enhance its solubility and stability compared to other porphyrins. Similar compounds include:
5,10,15,20-Tetraphenyl-21H,23H-porphine: Known for its use in similar applications but with different solubility and stability properties.
5,10,15,20-Tetrakis(4-hydroxyphenyl)-21H,23H-porphine: Used in photodynamic therapy with different functional groups affecting its reactivity.
5,10,15,20-Tetrakis(4-methoxyphenyl)-21H,23H-porphine: Another variant with distinct electronic properties due to methoxy groups.
Eigenschaften
IUPAC Name |
4,9,14,19-tetratert-butyl-2,7,12,17,21,22,23,24-octazapentacyclo[16.2.1.13,6.18,11.113,16]tetracosa-1(21),2,4,6,8,10,12,14,16(22),17,19-undecaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H42N8/c1-29(2,3)17-13-21-33-25(17)37-22-14-18(30(4,5)6)27(34-22)39-24-16-20(32(10,11)12)28(36-24)40-23-15-19(31(7,8)9)26(35-23)38-21/h13-16H,1-12H3,(H2,33,34,35,36,37,38,39,40) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKCJDGYFHWIGBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=NC3=C(C=C(N3)N=C4C(=CC(=N4)N=C5C(=CC(=N5)N=C1N2)C(C)(C)C)C(C)(C)C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H42N8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70392863 | |
| Record name | 2,7,12,17-Tetra-tert-butyl-5,10,15,20-tetraaza-21H,23H-porphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70392863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
538.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64987-70-8 | |
| Record name | 2,7,12,17-Tetra-tert-butyl-5,10,15,20-tetraaza-21H,23H-porphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70392863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the notable optical properties of TBAP and how are they being utilized in sensing applications?
A1: TBAP exhibits distinct spectral changes upon interaction with specific analytes. [] Researchers have harnessed this property to develop optical sensors. For instance, TBAP in an acidic medium effectively detects chloramphenicol, a common antibiotic. [] When combined with gold nanoparticles (AuNPs), TBAP's sensitivity is further enhanced, enabling the detection of both chloramphenicol and cobalt ions (Co2+) in different media. [] This highlights the potential of TBAP-based materials for monitoring antibiotic levels and heavy metal contamination.
Q2: How does the structure of TBAP facilitate its interaction with fullerenes like C60 and C70?
A2: TBAP possesses a rigid structure and a shape-selective binding motif. [] These features contribute to its strong binding affinity for fullerenes, particularly C60. [] This interaction has been studied using UV-vis, fluorescence spectroscopy, and quantum chemical calculations, providing insights into the supramolecular forces at play. []
Q3: What are the potential applications of TBAP in optoelectronic devices?
A3: Several studies have explored the use of TBAP in optoelectronic applications. For example, researchers have fabricated and characterized TBAP-Copper Sulfide (CuS) films for photovoltaic applications. [] Additionally, the influence of film thickness on the structural and optical properties of TBAP nanostructure thin films has been investigated for potential use in optical devices. [] These studies suggest that TBAP, especially in its nanostructured form, holds promise for developing efficient and cost-effective optoelectronic devices.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


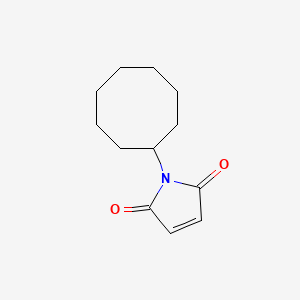
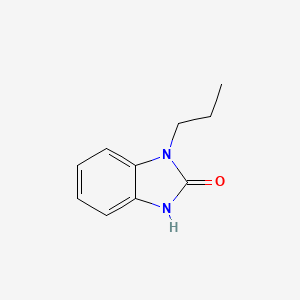
![3-[(4-chlorophenyl)thio]propanenitrile](/img/structure/B1608923.png)
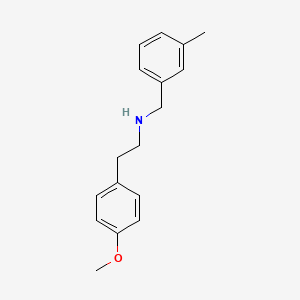
![1-[(3-Chlorophenyl)sulfonyl]piperazine](/img/structure/B1608925.png)
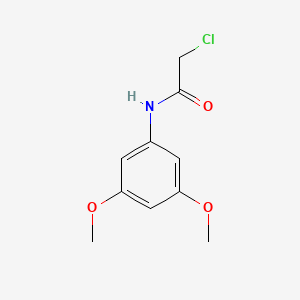
![3-[(4-Methylphenyl)amino]-3-oxopropanoic acid](/img/structure/B1608928.png)
![Calix[5]arene](/img/structure/B1608933.png)


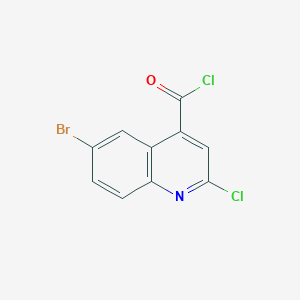

![1-(4-chlorophenyl)-1-cyclopropyl-N-[(4-nitrophenyl)methoxy]methanimine](/img/structure/B1608942.png)

